Famotidine-13C,d3 is a stable isotopically labeled derivative of famotidine, which is primarily used as an H2 receptor antagonist. This compound is characterized by the substitution of three hydrogen atoms with deuterium (d3) and one carbon atom with carbon-13 (13C) in its molecular structure. Famotidine itself is widely utilized in the treatment of peptic ulcers, gastroesophageal reflux disease, and other conditions associated with excessive stomach acid production. The isotopic labeling enhances its utility in pharmacokinetic studies and metabolic research.
Famotidine-13C,d3 can be synthesized through various chemical methods that incorporate isotopic labeling into the famotidine molecule. It is commercially available from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem.
Famotidine-13C,d3 belongs to the class of pharmaceuticals known as H2 receptor antagonists. It is classified under the broader category of antihistamines, specifically targeting the histamine H2 receptors found in gastric parietal cells. This compound serves as a reference standard in analytical chemistry and is instrumental in drug development processes.
The synthesis of Famotidine-13C,d3 involves several key steps:
The synthesis typically employs reagents that facilitate the incorporation of isotopes while maintaining the integrity of the famotidine structure. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and analysis.
The molecular formula for Famotidine-13C,d3 is , where specific hydrogen atoms are replaced by deuterium and one carbon atom is replaced by carbon-13. The structural features include:
The molecular weight of Famotidine-13C,d3 is approximately 202.25 g/mol, reflecting the contributions from both isotopic substitutions.
Famotidine-13C,d3 can undergo various chemical reactions typical for its functional groups:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Famotidine-13C,d3 functions similarly to its parent compound, famotidine, by competitively inhibiting histamine at H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
Research indicates that such inhibition not only reduces acid secretion but may also modulate inflammatory responses in certain contexts, such as viral infections. The molecular mechanism involves blocking histamine-induced signaling pathways that contribute to acid production.
Famotidine-13C,d3 exhibits physical properties akin to those of famotidine, characterized by:
The chemical properties include stability under standard laboratory conditions, with sensitivity to light and moisture being factors that may affect its shelf life .
Famotidine-13C,d3 has several significant applications in scientific research:
Famotidine-13C,d3 represents a strategically labeled isotopolog of the histamine H2 receptor antagonist famotidine, where specific atoms have been replaced with stable isotopes: a carbon-13 (13C) atom and three deuterium (hydrogen-2) atoms. This molecular engineering yields a compound with the molecular formula C713CH12D3N7O2S3 and a molecular weight of 341.46 g/mol, compared to 337.45 g/mol for unlabeled famotidine [1] [3]. The 13C atom typically replaces a carbon within the propanimidamide moiety, while deuterium atoms are incorporated at specific methylene positions, creating a distinct mass signature without altering the fundamental chemical or biological behavior of the molecule [1] [4].
The primary function of this isotopic labeling in tracer design lies in enabling precise tracking of the parent molecule and its metabolites in complex biological matrices. Famotidine-13C,d3 serves as an internal standard in mass spectrometry-based assays, where its near-identical chemical behavior to unlabeled famotidine allows co-elution during chromatography, while the mass difference (approximately 4 atomic mass units) enables distinct detection in selected ion monitoring modes [2] [5]. This application is critical for eliminating analytical variability during sample preparation and instrumental analysis. For instance, when added to biological samples (plasma, urine, tissues) prior to extraction, it corrects for recovery losses and matrix effects, significantly enhancing the accuracy and precision of quantitative analyses [2] [4].
Beyond analytical applications, 13C and deuterium labeling facilitates advanced pharmacokinetic studies. When administered simultaneously with unlabeled famotidine, Famotidine-13C,d3 acts as a "biological internal standard," allowing researchers to differentiate between concurrently administered formulations and directly compare their absorption and metabolic profiles within the same organism. This simultaneous administration eliminates inter-individual variability, a significant confounding factor in traditional cross-over bioavailability studies [2]. The isotopes' stability ensures they do not decay radioactively and produce negligible kinetic isotope effects at the labeled positions, maintaining the drug's pharmacodynamic activity as a competitive histamine H2 receptor antagonist that inhibits gastric acid secretion [1] [5].
Table 1: Isotopic Characteristics of Famotidine-13C,d3
| Characteristic | Specification | Analytical Significance |
|---|---|---|
| Molecular Formula | C713CH12D3N7O2S3 | Unique mass signature for detection |
| Molecular Weight | 341.46 g/mol | ~4 Da heavier than unlabeled compound |
| Isotopic Purity | >95% (typically ≥99% atom D) | Minimizes interference from unlabeled species |
| Label Positions | 13C in propanimidamide chain; D3 at methylene positions | Maintains molecular structure and receptor binding |
| CAS Number | 2744683-81-4 | Unique identifier for procurement |
Stable isotope labeling provides distinct methodological advantages over non-isotopic chemical modifications in pharmacodynamic research, particularly for H2 receptor antagonists like famotidine. Unlike structural analogs, which may exhibit altered receptor binding or metabolic pathways due to steric or electronic modifications, Famotidine-13C,d3 maintains identical steric configuration, electronic properties, and hydrogen-bonding capabilities as the native drug. This fidelity ensures that its interaction with the H2 receptor remains unchanged, providing a true reflection of the pharmacodynamic activity of the parent compound [1] [3]. The negligible kinetic isotope effect (KIE) associated with 13C and deuterium in non-rate-limiting steps further ensures that metabolic transformations—including hepatic metabolism and renal excretion—proceed at rates indistinguishable from unlabeled famotidine under physiological conditions [4].
A critical advantage in pharmacodynamic studies is the ability to conduct simultaneous dual-administration experiments. Researchers can administer Famotidine-13C,d3 alongside unlabeled famotidine or other H2 antagonists in the same subject, enabling direct comparison of different formulations or dose forms without confounding inter-subject variability. This approach significantly reduces the required sample size for bioequivalence studies while improving statistical power [2]. For example, when studying gastric acid secretion inhibition, simultaneous administration allows precise correlation between plasma concentration profiles (distinguished via mass spectrometry) and pharmacodynamic response, revealing true concentration-effect relationships that might be obscured in cross-over studies due to day-to-day physiological variations [2] [4].
Stable isotopes also enable unprecedented precision in metabolite tracking. When Famotidine-13C,d3 undergoes biotransformation, the isotopic signature persists in its metabolites, allowing unambiguous differentiation between drug-derived metabolites and endogenous compounds. This capability is particularly valuable for identifying potentially active or toxic metabolites that might contribute to the overall pharmacodynamic profile. For instance, the sulfoxide metabolite of famotidine retains the isotopic label, enabling researchers to quantify its contribution to acid suppression effects [1] [4]. This metabolic tracing is unattainable with non-isotopic analogs, which may generate metabolites with different biological activities than those of the parent drug.
Table 2: Applications of Famotidine-13C,d3 in Pharmaceutical Research
| Application Domain | Study Type | Advantage over Non-isotopic Methods |
|---|---|---|
| Bioavailability/Bioequivalence | Comparative pharmacokinetics | Enables simultaneous administration, reducing subject numbers and intra-individual variability |
| Metabolic Pathway Elucidation | Mass balance and metabolite profiling | Tracks drug-derived metabolites without structural modification artifacts |
| Protein Binding Studies | Equilibrium dialysis with detection | Distinguishes drug-bound proteins from matrix background |
| Receptor Binding Kinetics | Radioligand displacement with MS detection | Avoids radioactive labels while maintaining molecular fidelity |
| Drug-Drug Interaction | Enzyme inhibition/induction studies | Quantifies parent drug and metabolites simultaneously |
The synthesis and application of Famotidine-13C,d3 exemplify the sophisticated integration of synthetic chemistry with pharmacological research. Specialized suppliers employ multistep synthetic routes using 13C-enriched precursors and deuterated reagents to ensure high isotopic purity (>95%) and positional specificity [1] [3] [4]. The rigorous quality control, including isotopic enrichment verification via mass spectrometry and NMR, guarantees that researchers obtain compounds with reliable isotopic signatures for sensitive detection methods [4]. As stable isotope labeling becomes increasingly accessible, compounds like Famotidine-13C,d3 continue to advance our mechanistic understanding of drug action while supporting the development of improved therapeutic agents targeting gastric acid disorders.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2